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molecular formula C27H32N6O3 B580651 ML 190

ML 190

Cat. No. B580651
M. Wt: 488.6 g/mol
InChI Key: PMTIWRPLQBVEMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09345703B2

Procedure details

2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid (30 mg, 0.12 mmol), 3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-1-amine (43.6 mg, 0.17 mmol) and DMAP (1.4 mg, 0.012 mmol) were dissolved in 1 mL of DCM. Diisopropylcarbodiimide (0.09 mL, 0.58 mmol) was added. The mixture was stirred at room temperature for 16 hours and the product was purified by silica gel flash chromatography (DCM/MeOH=10:1, Rf=0.5) to give 30 mg (53%) white solid. 1H NMR (400 MHz, CDCl3) δ 8.17 (d, J=4.9 Hz, 1H), 7.87 (dd, J=1.4, 2.9 Hz, 1H), 7.33 (dd, J=1.4, 4.0 Hz, 1H), 7.12 (s, 1H), 6.99 (d, J=5.0 Hz, 1H), 6.84 (s, 4H), 6.68 (dd, J=2.9, 4.0 Hz, 1H), 5.11 (s, 2H), 3.78 (s, 3H), 3.41 (dd, J=5.8, 12.0 Hz, 2H), 3.02-2.91 (m, 4H), 2.74 (s, 3H), 2.63-2.54 (m, 4H), 2.49 (t, J=6.4 Hz, 2H), 1.75-1.69 (m, 2H). 13C NMR (101 MHz, CDCl3) δ 167.9, 155.8, 153.8, 145.4, 143.2, 142.3, 134.8, 124.1, 122.8, 122.6, 120.4, 118.0, 114.4, 113.5, 113.4, 57.3, 55.6, 53.4, 50.4, 44.2, 39.4, 25.2, 22.8. HRMS (m/z): calcd for C27H33N6O3 (M+H) 489.2609. found 489.2600.
Name
2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
43.6 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[N:10]3[CH:12]=[CH:13][CH:14]=[C:9]3[C:8](=[O:15])[N:7]([CH2:16][C:17]([OH:19])=O)[C:6]=2[N:5]=[CH:4][CH:3]=1.[CH3:20][O:21][C:22]1[CH:27]=[CH:26][C:25]([N:28]2[CH2:33][CH2:32][N:31]([CH2:34][CH2:35][CH2:36][NH2:37])[CH2:30][CH2:29]2)=[CH:24][CH:23]=1.C(N=C=NC(C)C)(C)C>CN(C1C=CN=CC=1)C.C(Cl)Cl>[CH3:20][O:21][C:22]1[CH:23]=[CH:24][C:25]([N:28]2[CH2:29][CH2:30][N:31]([CH2:34][CH2:35][CH2:36][NH:37][C:17](=[O:19])[CH2:16][N:7]3[C:6]4[N:5]=[CH:4][CH:3]=[C:2]([CH3:1])[C:11]=4[N:10]4[CH:12]=[CH:13][CH:14]=[C:9]4[C:8]3=[O:15])[CH2:32][CH2:33]2)=[CH:26][CH:27]=1

Inputs

Step One
Name
2-(1-Methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetic acid
Quantity
30 mg
Type
reactant
Smiles
CC1=CC=NC=2N(C(C=3N(C21)C=CC3)=O)CC(=O)O
Name
Quantity
43.6 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N1CCN(CC1)CCCN
Name
Quantity
1.4 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.09 mL
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was purified by silica gel flash chromatography (DCM/MeOH=10:1, Rf=0.5)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)N1CCN(CC1)CCCNC(CN1C(C=2N(C3=C1N=CC=C3C)C=CC2)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30 mg
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 51.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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